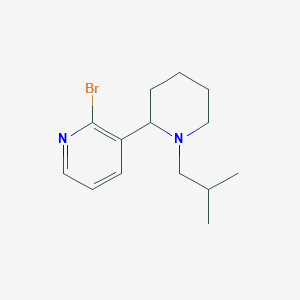

![molecular formula C12H8ClF3N4O2S B11823741 5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)

5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

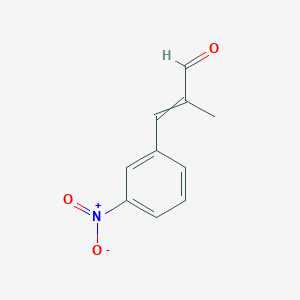

N-[5-Chlor-4-(Trifluormethyl)-2-pyridinyl]-2-[1-(Hydroxyimino)ethyl]-5-thiazolcarboxamid ist eine komplexe organische Verbindung, die zur Familie der Thiazole gehört. Thiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrem Ringgerüst enthalten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[5-Chlor-4-(Trifluormethyl)-2-pyridinyl]-2-[1-(Hydroxyimino)ethyl]-5-thiazolcarboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von 5-Chlor-4-(Trifluormethyl)-2-pyridincarbonsäure mit Thioamid unter bestimmten Bedingungen, um den Thiazolring zu bilden. Die Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren und kontrollierten Temperaturen, um die korrekte Bildung des gewünschten Produkts sicherzustellen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung eine großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Verfahren umfassen. Der Einsatz von Hochdurchsatz-Screening und Optimierung der Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Industrielle Verfahren konzentrieren sich auch auf die Minimierung von Abfall und die Verbesserung der Effizienz des Syntheseprozesses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid with thioamide under specific conditions to form the thiazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Reaktionstypen

N-[5-Chlor-4-(Trifluormethyl)-2-pyridinyl]-2-[1-(Hydroxyimino)ethyl]-5-thiazolcarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind üblich, wobei verschiedene Substituenten in den Thiazolring eingeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Halogenierungsmittel, Nucleophile und Elektrophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

N-[5-Chlor-4-(Trifluormethyl)-2-pyridinyl]-2-[1-(Hydroxyimino)ethyl]-5-thiazolcarboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungaler und antiviraler Eigenschaften.

Medizin: Erforscht wegen seines Potenzials als Therapeutikum bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.

Industrie: Eingesetzt bei der Entwicklung neuer Materialien, Katalysatoren und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von N-[5-Chlor-4-(Trifluormethyl)-2-pyridinyl]-2-[1-(Hydroxyimino)ethyl]-5-thiazolcarboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch sie zu einem potenziellen Antikrebsmittel wird.

Wirkmechanismus

The mechanism of action of 5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfathiazol: Ein antimikrobielles Medikament mit einer ähnlichen Thiazolringstruktur.

Ritonavir: Ein antiretrovirales Medikament, das einen Thiazol-Anteil enthält.

Abafungin: Ein Antimykotikum mit einem Thiazolring.

Einzigartigkeit

N-[5-Chlor-4-(Trifluormethyl)-2-pyridinyl]-2-[1-(Hydroxyimino)ethyl]-5-thiazolcarboxamid ist aufgrund seiner spezifischen Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

IUPAC Name |

N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N4O2S/c1-5(20-22)11-18-4-8(23-11)10(21)19-9-2-6(12(14,15)16)7(13)3-17-9/h2-4,22H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQTVLRYOLZCJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

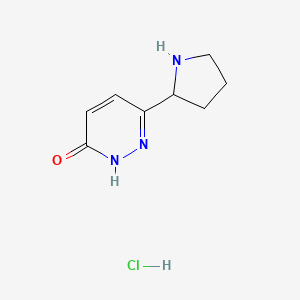

![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)

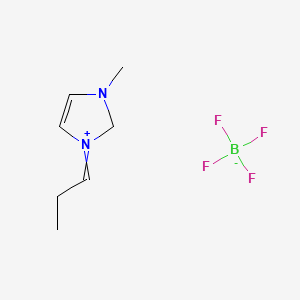

![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)

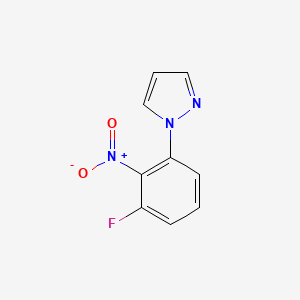

![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)

![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)

![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)

![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)